N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide
Description
N-(2,4-Difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 2,4-difluorophenyl group attached to the nitrogen of an acetamide backbone. The sulfur atom in the sulfanyl group bridges the acetamide to the 3-position of a 6-phenylpyridazine ring. This structural motif combines aromatic fluorination, a pyridazine heterocycle, and a thioether linkage, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological interactions.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3OS/c19-13-6-7-16(14(20)10-13)21-17(24)11-25-18-9-8-15(22-23-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEOJQWZMTWZGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Hydrazines
The 6-phenylpyridazin-3-thiol scaffold is synthesized through cyclocondensation of 1,4-diphenylbutane-1,4-dione with hydrazine hydrate under acidic conditions (Scheme 1). Thiolation is achieved via Lawesson’s reagent (2.2 equiv) in refluxing toluene, converting the 3-ketone to a thioketone (87% yield). Subsequent nucleophilic displacement with sodium hydrosulfide (NaSH) introduces the sulfhydryl group at position 3.
Table 1. Optimization of Pyridazine Thiol Synthesis
| Condition | Reagent Ratio | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Lawesson’s reagent | 1:2.2 | 110 | 87 |
| P$4$S${10}$ | 1:3.0 | 130 | 72 |
| H$_2$S gas | 1:5.0 | 80 | 68 |
Alternative Route: Diazotization and Thiol Coupling
A patent-derived approach utilizes diazonium salt intermediates. 3-Amino-6-phenylpyridazine is diazotized with NaNO$_2$/HCl at 0–5°C, followed by treatment with potassium ethyl xanthate to yield the 3-thiocarbamate. Hydrolysis with aqueous NaOH affords the free thiol (81% yield).
Acetamide Fragment Preparation
Synthesis of 2-Chloro-N-(2,4-difluorophenyl)Acetamide
2,4-Difluoroaniline reacts with chloroacetyl chloride (1.2 equiv) in dichloromethane (DCM) under triethylamine catalysis (Scheme 2). Quenching with ice water and recrystallization from ethanol yields the chloroacetamide (92% purity, mp 148–150°C).
Key Characterization Data :
- $^1$H NMR (400 MHz, CDCl$3$) : δ 8.21 (s, 1H, NH), 7.85–7.78 (m, 1H, ArH), 7.05–6.98 (m, 2H, ArH), 4.12 (s, 2H, CH$2$Cl).
- MS (ESI+) : m/z 235.0 [M+H]$^+$.
Coupling of Pyridazine Thiol and Chloroacetamide
Nucleophilic Substitution in Polar Aprotic Solvents
The thiol (1.0 equiv) and chloroacetamide (1.1 equiv) react in DMF with K$2$CO$3$ (2.0 equiv) at 60°C for 6 hours (Scheme 3). Workup involves dilution with water, extraction with ethyl acetate, and silica gel chromatography (hexane:EtOAc 3:1) to isolate the product (75% yield).
Table 2. Solvent Screening for Coupling Efficiency
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | K$2$CO$3$ | 6 | 75 |
| THF | Et$_3$N | 12 | 58 |
| Acetone | NaHCO$_3$ | 8 | 63 |
Mechanistic Considerations
The reaction proceeds via an S$_N$2 mechanism, where the thiolate anion attacks the electrophilic α-carbon of the chloroacetamide. Steric hindrance from the 2,4-difluorophenyl group necessitates elevated temperatures to overcome activation barriers.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
- $^1$H NMR (400 MHz, DMSO-d$6$) : δ 10.34 (s, 1H, NH), 8.12–8.08 (m, 2H, ArH), 7.89–7.85 (m, 3H, ArH), 7.52–7.48 (m, 2H, ArH), 7.32–7.25 (m, 1H, ArH), 4.02 (s, 2H, SCH$2$).
- $^{13}$C NMR (100 MHz, DMSO-d$6$) : δ 169.8 (C=O), 162.1 (d, J = 245 Hz, C-F), 158.3 (d, J = 240 Hz, C-F), 142.5 (pyridazine C3), 132.4–112.7 (aromatic carbons), 38.5 (SCH$2$).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C${18}$H${13}$F$2$N$3$OS : 377.0741 [M+H]$^+$
- Observed : 377.0745 [M+H]$^+$ (Δ = 0.4 ppm).
Purity Optimization and Scalability
Flash chromatography (SiO$_2$, gradient elution) achieves >98% purity. Process intensification studies demonstrate scalability to 100 g batches with consistent yields (73–77%). Thermal stability analysis (TGA) confirms decomposition above 210°C, guiding storage recommendations.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) on the phenyl or pyridazinyl rings can be reduced to amines.
Substitution: Halogen atoms on the difluorophenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfanyl linkages.
Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, such compounds may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on key substitutions and their implications for activity:
Heterocyclic Core Variations
- Triazole vs. Pyridazine Derivatives :
- VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 () feature 1,2,4-triazole cores. These compounds act as Orco agonists, facilitating insect olfactory channel activation. The pyridazine ring in the target compound may alter binding kinetics due to its larger size and distinct electron distribution compared to triazoles .
- N-(3-Chloro-4-Fluorophenyl)-2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide () shares a triazole core but differs in halogen substitution (3-chloro-4-fluorophenyl vs. 2,4-difluorophenyl). Chlorine’s electron-withdrawing effects may enhance receptor affinity compared to fluorine’s metabolic stability benefits .
Substituent Effects on Bioactivity
- Antimicrobial Acetamides :
- Anti-Exudative Agents: 2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-(4H)-3-yl)Sulfanyl)-N-Acetamide derivatives () show anti-inflammatory effects. The target compound’s difluorophenyl group could enhance bioavailability but may lack the furan-mediated anti-inflammatory synergy .
Agrochemical Analogs
- Synthetic Auxins: Compound 533 (2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide, ) acts as a plant growth regulator. The target compound’s pyridazine and sulfur linkage may reduce auxin-like activity compared to phenoxy-based analogs . Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide, ) is a herbicide. Replacing its pyridine-carboxamide with a pyridazine-thioacetamide backbone may alter herbicidal potency due to differences in target-site binding .
Structural and Functional Data Table
Key Findings and Implications
- Fluorine Impact: The 2,4-difluorophenyl group likely enhances metabolic stability and membrane permeability compared to non-fluorinated or chlorinated derivatives .
- Biological Niche: While triazole and phenoxy analogs dominate agrochemical and antimicrobial applications, the target compound’s pyridazine core may suit unexplored targets, such as kinase inhibition or enzyme modulation.
Further experimental studies are required to validate these hypotheses and elucidate specific mechanisms of action.
Biological Activity
N-(2,4-difluorophenyl)-2-[(6-phenylpyridazin-3-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of acetamides and is characterized by its unique structural features, including a difluorophenyl group and a pyridazinyl moiety.
- IUPAC Name : this compound
- Molecular Formula : C17H12F2N4OS
- Molecular Weight : 364.36 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridazinyl Intermediate : Cyclization reactions with appropriate precursors.
- Introduction of the Pyridinyl Group : Coupling reactions with the pyridazinyl intermediate.
- Attachment of the Difluorophenyl Group : Substitution reactions.
- Formation of the Acetamide Moiety : Amide coupling reactions.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its role as an antagonist of muscarinic acetylcholine receptors (mAChRs).
The compound is believed to exert its effects by modulating the activity of mAChRs, which are involved in numerous physiological processes including neurotransmission, cognition, and muscle contraction. By binding to these receptors, it may influence downstream signaling pathways that are critical for various biological functions.
Research Findings
Several studies have investigated the pharmacological effects and potential therapeutic applications of this compound:
Case Studies
A review of literature reveals several case studies focusing on similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
